![molecular formula C17H14ClNO3S3 B2955268 1-(2-Chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}methanesulfonamide CAS No. 1421526-26-2](/img/structure/B2955268.png)
1-(2-Chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the carbonyl group, and the attachment of the chlorophenyl and methanesulfonamide groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbonyl group could potentially result in the formation of a resonance structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and sulfonamide groups could potentially make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Structural Analysis and Properties
Conformational Studies : Studies on compounds similar to the title chemical, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveal details about their molecular conformation. These substances typically exhibit specific orientations of the N—H bond and differences in bond and torsion angles, which are crucial for their biological activity (Gowda, Foro, & Fuess, 2007).
Molecular Packing and Hydrogen Bonding : In similar compounds, molecules are organized into chains or dimers through N—H⋯O hydrogen bonding, influencing their physical properties and potential applications (Gowda, Foro, & Fuess, 2007).
Synthetic Methods
One-Step Synthesis Approaches : Methods for synthesizing structurally related compounds, such as 2-Substituted 1-Methylsulfonylindoles, have been developed. These methods involve reactions with terminal acetylenes, indicating potential pathways for synthesizing the title compound (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
Nucleophilic Aromatic Substitution : The synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution offers insight into potential synthetic routes for related compounds (Bergman & Wachtmeister, 1978).
Potential Applications
Sensory Materials and Pesticide Removal : Thiophene-based metal-organic frameworks, constructed using similar compounds, have shown efficacy as luminescent sensory materials for environmental contaminants and in pesticide removal (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Coenzyme M Analogues : Studies on analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) suggest potential biochemical applications for similar methanesulfonamide compounds (Gunsalus, Romesser, & Wolfe, 1978).
Electrocatalytic Oxygen Evolution : Heteroleptic [Ni(ii) 1,1-dithiolate-phosphine] complexes with methanesulfonamide derivatives demonstrate potential for electrocatalytic oxygen evolution, hinting at possible applications in energy-related fields (Anamika, Yadav, Manar, Yadav, Kumar, Ganesan, Drew, & Singh, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S3/c18-14-5-2-1-4-12(14)11-25(21,22)19-10-13-7-8-16(24-13)17(20)15-6-3-9-23-15/h1-9,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZDMJRPNRXZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

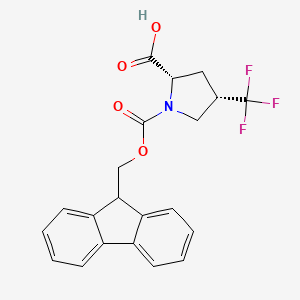
![(Z)-3-butyl-5-((9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2955186.png)
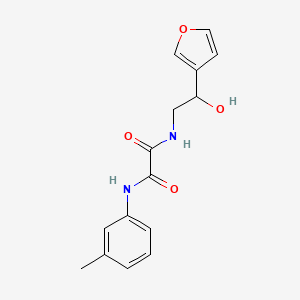
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955190.png)
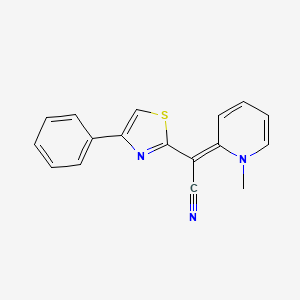
![N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2955193.png)

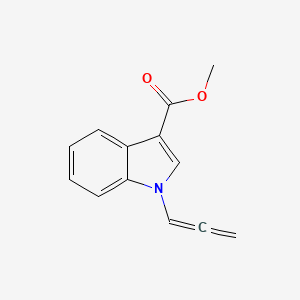
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2955196.png)

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955198.png)
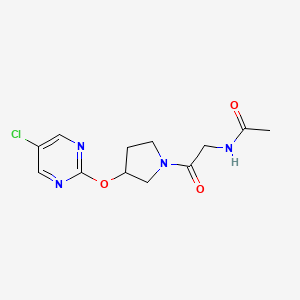
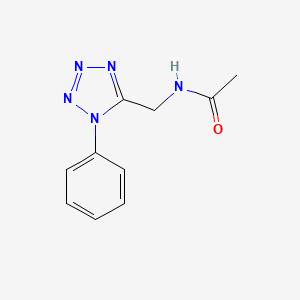
![methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B2955206.png)